molecular formula C14H21B B3331288 1-Bromo-2,4-di-tert-butylbenzene CAS No. 80438-66-0

1-Bromo-2,4-di-tert-butylbenzene

Cat. No.: B3331288
CAS No.: 80438-66-0
M. Wt: 269.22 g/mol
InChI Key: BMZWJHQBAJTXFB-UHFFFAOYSA-N
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Description

1-Bromo-2,4-di-tert-butylbenzene is an organic compound with the molecular formula C14H21Br. It is a brominated aromatic hydrocarbon, characterized by the presence of two tert-butyl groups attached to a benzene ring, along with a bromine atom at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-di-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-di-tert-butylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically takes place under controlled conditions to ensure selective bromination at the 1-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-di-tert-butylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 2,4-di-tert-butylphenol, 2,4-di-tert-butylbenzonitrile, and 2,4-di-tert-butylaniline.

    Oxidation: Products include 2,4-di-tert-butylbenzyl alcohol and 2,4-di-tert-butylbenzaldehyde.

    Reduction: The major product is 2,4-di-tert-butylbenzene.

Scientific Research Applications

1-Bromo-2,4-di-tert-butylbenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-di-tert-butylbenzene involves its reactivity as a brominated aromatic compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar structure but with only one tert-butyl group.

    1-Bromo-2,4,6-tri-tert-butylbenzene: Contains three tert-butyl groups, making it more sterically hindered.

    2,4-Di-tert-butylbromobenzene: Another isomer with different substitution pattern

Uniqueness

1-Bromo-2,4-di-tert-butylbenzene is unique due to its specific substitution pattern, which provides distinct reactivity and steric properties. The presence of two tert-butyl groups enhances its stability and influences its behavior in chemical reactions compared to similar compounds .

Properties

IUPAC Name

1-bromo-2,4-ditert-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZWJHQBAJTXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.00 g (26.3 mmoles) of 1,3-di-t-butylbenzene in 15 ml of acetic acid was added 4.47 g (26.3 mmoles) of silver nitrate. The mixture was stirred in an oil bath at 75°-80° and then bromine (4.21 g, 26.3 mmoles) was added in small portions over 2 hours. After the addition was complete, the reaction mixture was stirred for a further 45 minutes. After cooling, the precipitated silver bromide was filtered off and washed with acetic acid. The combined filtrates were partitioned between dichloromethane and water and the aqueous layer was further extracted with dichloromethane. The combined organic extracts were washed with aqueous sodium bisulfite, dried over sodium sulfate, filtered, and evaporated. Acetic acid was then removed by azeotropic distillation with heptane. Distillation of the residue under reduced pressure gave 7.07 g of the title compound, b.p. 82°-84° C. (1 mm). The structural assignment was supported by 1H NMR and 13C NMR.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.47 g
Type
catalyst
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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